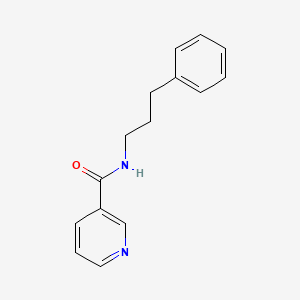
N-(3-phenylpropyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-phenylpropyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-phenylpropyl)pyridine-3-carboxamide, also known as NPP3C, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of virology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the chemical formula C15H16N2O and features a pyridine ring substituted with a phenylpropyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.
The biological activity of NPP3C is primarily attributed to its ability to interact with specific enzymes and receptors. It is known to inhibit the replication of several viruses, including Dengue virus (DENV) and other flaviviruses such as West Nile virus and Zika virus. The compound's mechanism involves:
- Inhibition of Viral Replication : NPP3C has been shown to impede viral RNA replication, highlighting its potential as an antiviral agent. Structure-activity relationship (SAR) studies have indicated that specific structural elements are crucial for its antiviral efficacy .
- Targeting Post-Entry Steps : Time-of-drug-addition experiments suggest that NPP3C acts at a post-entry stage of the viral life cycle, specifically affecting viral RNA replication without influencing translation or the formation of replication organelles .
Antiviral Activity
Recent studies have reported the half-maximal effective concentration (EC50) values for NPP3C against DENV at approximately 7.1 μM. This indicates a moderate level of antiviral activity, which is significant given the absence of current antiviral treatments for DENV .
| Virus | EC50 (μM) | Mechanism |
|---|---|---|
| Dengue Virus | 7.1 | Inhibits RNA replication |
| West Nile Virus | Not specified | Inhibits RNA replication |
| Zika Virus | Not specified | Inhibits RNA replication |
Other Biological Activities
NPP3C has also been investigated for its potential fungicidal properties. Research suggests that derivatives of N-(3-phenylpropyl)carboxamide exhibit enhanced fungicidal activity against various phytopathogenic fungi, indicating a broader spectrum of biological activity .
Case Studies
- Dengue Virus Inhibition : A study screened a library of compounds for inhibitors against DENV and identified NPP3C as one of the top candidates. The compound demonstrated significant inhibition of DENV replication in infected cells without cytotoxic effects at the tested concentrations .
- Fungicidal Activity : Another study focused on the synthesis of carboxamide derivatives, including NPP3C, which showed promising results in controlling phytopathogenic fungi. The findings suggest that modifications to the chemical structure can enhance antifungal properties .
Structure-Activity Relationship (SAR)
The SAR studies conducted on NPP3C revealed critical insights into how modifications to its structure can influence its biological activity. For instance:
- Substituents on the Pyridine Ring : Variations in substituents can significantly alter the compound's binding affinity to viral targets.
- Phenylpropyl Group Modifications : Changes in this group can enhance or diminish antiviral potency.
These findings are essential for guiding future drug development efforts aimed at optimizing NPP3C and similar compounds for therapeutic applications.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
N-(3-phenylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-5-10-16-12-14)17-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,17,18) |
InChI 键 |
DGVNUZBITSWBPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















